N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N2OS2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.9611607 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic and Non-Linear Optical Properties
Research on benzothiazolinone acetamide analogs, including molecules structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide, has demonstrated their potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them promising photosensitizers for dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activities have been investigated, with certain compounds showing significant second-order hyperpolarizability values, indicating their potential in NLO applications. Molecular docking studies also suggested interactions with Cyclooxygenase 1 (COX1), although this information might be more relevant to pharmacological contexts (Mary et al., 2020).
Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against a wide range of human tumor cell lines, with some showing considerable anticancer activity. This highlights the compound's potential as a scaffold for developing new anticancer agents (Yurttaş et al., 2015).
Metabolic Stability Improvements
In the quest to enhance the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, modifications of the benzothiazole ring in N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide were explored. This research demonstrated that certain 6,5-heterocyclic analogues could maintain in vitro potency and in vivo efficacy while showing reduced metabolic deacetylation, suggesting a pathway to developing more stable therapeutic agents (Stec et al., 2011).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS2/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMAYACHJJCIRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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